An In-depth Technical Guide to the Discovery and Synthesis of Ilmofosine
An In-depth Technical Guide to the Discovery and Synthesis of Ilmofosine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ilmofosine (BM 41.440) is a synthetic thioether phospholipid analogue that has demonstrated notable cytotoxic and cytostatic effects against a range of cancer cell lines and in preclinical tumor models. As a member of the alkylphospholipid class of compounds, its mechanism of action deviates from traditional cytotoxic agents that target DNA synthesis. Instead, ilmofosine primarily exerts its effects through the modulation of cellular signaling pathways, most notably through the inhibition of Protein Kinase C (PKC). This guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and preclinical and clinical evaluation of ilmofosine, with a focus on the technical details relevant to researchers and drug development professionals.
Discovery and Development
Ilmofosine, chemically known as 1-hexadecylthio-2-methoxyethyl-rac-glycero-3-phosphocholine, was developed as a novel anti-cancer agent. It belongs to a class of synthetic ether lipid derivatives of lysophosphatidylcholine. Preclinical studies have demonstrated its antineoplastic and antimetastatic properties at various oral doses.[1] Furthermore, ilmofosine has shown synergistic antitumor effects when used in combination with other chemotherapeutic agents like cyclophosphamide and cisplatin in vivo.[1]
Chemical Synthesis
A plausible synthetic route for ilmofosine would involve the following key transformations:
-
Introduction of the Thioether Linkage: Reaction of a protected glycerol derivative with hexadecanethiol.
-
Introduction of the Methoxyethyl Group: Etherification of the C-2 hydroxyl group of the glycerol backbone.
-
Phosphorylation: Introduction of the phosphocholine headgroup at the C-3 position.
A generalized experimental workflow for the synthesis is depicted below.
Mechanism of Action
Ilmofosine's primary mechanism of antitumor activity is attributed to its ability to inhibit Protein Kinase C (PKC), a key enzyme in cellular signal transduction.[4] The inhibition of PKC by sphingosine, a structurally related lipid, has been shown to involve the neutralization of lipid charge, thereby preventing the interaction of PKC and its substrates with the cell membrane.[4] This disruption of PKC-mediated signaling can lead to the induction of apoptosis and cell cycle arrest.
Impact on Key Signaling Pathways
While direct studies on ilmofosine's effects on the Ras-Raf-MAPK and PI3K-Akt pathways are limited, the broader class of alkylphospholipids, to which ilmofosine belongs, is known to modulate these critical cancer-related signaling cascades.
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer.[5][6][7][8] Perifosine, another alkylphospholipid, has been shown to inhibit Akt activation, leading to antitumor activity.[9] It is highly probable that ilmofosine shares this mechanism of inhibiting the PI3K/Akt survival pathway.
-
Ras-Raf-MAPK Pathway: The Ras-Raf-MAPK pathway is another crucial signaling cascade that controls cell growth and differentiation and is frequently mutated in various cancers.[10][11][12][13] While direct inhibition of this pathway by ilmofosine has not been extensively documented, the interplay between the PI3K/Akt and MAPK pathways is well-established. Inhibition of the PI3K/Akt pathway can lead to feedback activation of the MAPK pathway, a factor to consider in therapeutic strategies.
The proposed mechanism of action involving these pathways is illustrated below.
Preclinical and Clinical Data
In Vitro Cytotoxicity
Ilmofosine has demonstrated significant cytotoxic activity against a variety of human cancer cell lines. The table below summarizes the reported 50% inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | ~2 | [14] |
| A549 | Non-small-cell Lung Adenocarcinoma | 8-10 | [14] |
| A427 | Large Cell Lung Carcinoma | ~20 | [14] |
In Vivo Antitumor Activity
In vivo studies in murine models of fibrosarcoma and Lewis-lung carcinoma have shown that ilmofosine possesses both antineoplastic and antimetastatic properties when administered orally at doses ranging from 0.625 to 40 mg/kg/day.[1]
Clinical Trials
Ilmofosine has undergone Phase I and Phase II clinical trials.
Phase I Trials:
A Phase I trial of ilmofosine administered as a weekly 2-hour infusion established a recommended Phase II dose of 450 mg/m². The dose-limiting toxicity was primarily gastrointestinal, including nausea, vomiting, and diarrhea.[15] Another Phase I study using a 24-hour infusion schedule found that the dose-limiting toxicity at 800 mg/m² was severe abdominal pain.[16]
| Trial Design | Dose Escalation | Dose-Limiting Toxicity | Recommended Phase II Dose | Reference |
| Weekly 2-hour infusion | 12 to 650 mg/m² | Gastrointestinal (nausea, vomiting, diarrhea) at 650 mg/m² | 450 mg/m² | [15] |
| Weekly 24-hour infusion | 550 to 800 mg/m² | Severe abdominal pain at 800 mg/m² | Not established in this study | [16] |
Phase II Trial:
A Phase II trial of ilmofosine in patients with non-small cell bronchogenic carcinoma, using a continuous infusion for 5 days at a dose of 300 mg/m²/day, did not show any tumor regressions in 14 evaluable patients.[17] The study concluded that ilmofosine was inactive in this tumor type at the tested dose and schedule.[17]
Experimental Protocols
Cytotoxicity Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability by measuring cellular protein content. A detailed protocol for this assay is as follows:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of ilmofosine and incubate for the desired period (e.g., 72 hours).
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[18][19]
Western Blot Analysis for Signaling Proteins
Western blotting can be used to assess the phosphorylation status of key proteins in the MAPK and PI3K/Akt signaling pathways following treatment with ilmofosine.
-
Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[20][21][22][23]
Conclusion
Ilmofosine is a promising anti-cancer agent with a distinct mechanism of action centered on the inhibition of Protein Kinase C and the modulation of key cell signaling pathways. While early clinical trials have shown some limitations, its unique mode of action warrants further investigation, potentially in combination with other targeted therapies or in specific cancer subtypes where its mechanism is most relevant. The detailed technical information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in furthering the understanding and potential clinical application of ilmofosine and other alkylphospholipid-based therapeutics.
References
- 1. In vivo antitumor activity of ilmofosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-palmitoyl-2-hexadecyl-sn-glycero-3-phosphocholine (PHPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemo-enzymatic synthesis of rac 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 6. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K and AKT: Unfaithful Partners in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Perifosine, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure [frontiersin.org]
- 10. Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. Phase I and pharmacokinetic study of the cytotoxic ether lipid ilmofosine administered by weekly two-hour infusion in patients with advanced solid tumors [pubmed.ncbi.nlm.nih.gov]
- 16. Phase I trial of ilmofosine as a 24 hour infusion weekly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A phase II trial of ilmofosine in non-small cell bronchogenic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - FR [thermofisher.com]
- 22. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
